molecular formula C7H13NS B6234747 2-cyclopropyl-2-methylpropanethioamide CAS No. 2353540-48-2

2-cyclopropyl-2-methylpropanethioamide

Cat. No.: B6234747
CAS No.: 2353540-48-2
M. Wt: 143.2
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Description

2-Cyclopropyl-2-methylpropanethioamide is a synthetic thioamide compound offered as a key building block for organic synthesis and pharmaceutical research. Thioamides are a valuable class of compounds that serve as versatile intermediates in the construction of more complex molecules . They are commonly employed in medicinal chemistry for the development of compounds with potential pharmacological activities, and as ligands in catalysis . Researchers utilize these scaffolds to explore new chemical spaces in drug discovery. This product is presented as a high-purity material to ensure consistency in experimental results. As a thioamide, it features a thiocarbonyl group which can influence the electronic properties and reactivity of the molecule compared to its oxo-analogue. Handling of this compound should occur in a well-ventilated place, and personnel should wear suitable protective clothing, gloves, and eye protection . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

2353540-48-2

Molecular Formula

C7H13NS

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 2 Methylpropanethioamide and Analogues

Retrosynthetic Analysis of 2-Cyclopropyl-2-methylpropanethioamide

A retrosynthetic analysis of this compound reveals key bond disconnections that simplify the target structure into more readily available precursors. The primary disconnection is at the carbon-sulfur double bond of the thioamide functional group. This leads back to the corresponding amide, 2-cyclopropyl-2-methylpropanamide, as a key intermediate. Further disconnection of the amide bond points to 2-cyclopropyl-2-methylpropanoic acid or its derivatives (like an acyl chloride) and ammonia (B1221849) or an ammonia equivalent. researchgate.nettowson.edu The 2-cyclopropyl-2-methylpropanoyl scaffold can be further broken down by disconnecting the cyclopropyl (B3062369) ring from the quaternary carbon, suggesting a precursor like a 2,2-dimethyl-3-butenoic acid derivative that can undergo cyclopropanation.

Thioamidation Strategies for the 2-Cyclopropyl-2-methylpropanoyl Scaffold

The conversion of a carbonyl group to a thiocarbonyl group is a crucial step in the synthesis of thioamides. Various reagents and methods have been developed for this transformation.

The most direct route to this compound is the thionation of its amide analog, 2-cyclopropyl-2-methylpropanamide. This transformation is commonly achieved using thionating agents. nih.gov

Lawesson's Reagent: Lawesson's reagent, or LR, is a widely used thionating agent that can convert amides to thioamides under relatively mild conditions. organic-chemistry.orgnumberanalytics.comrsc.org The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or dioxane. rsc.org While effective, purification can sometimes be challenging due to phosphorus-containing byproducts. researchgate.net

Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another classic reagent for thionation. researchgate.netchemrxiv.org It often requires higher reaction temperatures compared to Lawesson's reagent. organic-chemistry.org The use of P₄S₁₀ supported on alumina (B75360) can simplify the workup procedure, as the byproducts can be removed by filtration. researchgate.net

Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion

Reagent Typical Conditions Advantages Disadvantages
Lawesson's Reagent Reflux in toluene or dioxane Milder conditions, often higher yields Byproducts can complicate purification researchgate.net
P₄S₁₀ Reflux in high-boiling solvents (e.g., xylene, pyridine) mdpi.com Readily available, inexpensive Harsh reaction conditions, often requires excess reagent organic-chemistry.orgmdpi.com

Besides direct thionation of amides, other functional groups can serve as precursors for the thioamide moiety.

From Nitriles: Nitriles can be converted to primary thioamides through the addition of a sulfur source. organic-chemistry.orgresearchgate.net One common method involves reacting the nitrile, such as 2-cyclopropyl-2-methylpropanenitrile (B6155636), with a source of hydrogen sulfide (B99878). google.com For instance, treating a nitrile with sodium hydrosulfide (B80085) and magnesium chloride in a solvent like DMF can yield the corresponding thioamide. researchgate.net Another approach utilizes phosphorus pentasulfide to directly convert nitriles to thioamides. organic-chemistry.orgresearchgate.net

Synthesis of the 2-Cyclopropyl-2-methylpropane Carbon Skeleton

The formation of the three-membered cyclopropane (B1198618) ring is a well-established transformation in organic synthesis.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. researchgate.netthermofisher.comwikipedia.org It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comorganicchemistrytutor.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com

For the synthesis of the 2-cyclopropyl-2-methylpropane skeleton, a suitable alkene precursor would be 2-methyl-2-butene. Reaction of this alkene with the Simmons-Smith reagent would yield 1,1,2-trimethylcyclopropane. While not the direct precursor to the target acid, this illustrates the fundamental reaction. A more direct approach would involve the cyclopropanation of an alkene already containing the carboxylic acid or a precursor functional group.

Modifications to the classic Simmons-Smith reaction have been developed to improve yields and reactivity. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to better results. thermofisher.comwikipedia.org

Table 2: Key Compounds in the Synthesis of this compound

Compound Name Molecular Formula Role in Synthesis
This compound C₇H₁₃NS Target Molecule
2-Cyclopropyl-2-methylpropanamide C₇H₁₃NO Amide Precursor
2-Cyclopropyl-2-methylpropanoic acid C₇H₁₂O₂ nih.gov Carboxylic Acid Precursor evitachem.com
2-Cyclopropyl-2-methylpropanenitrile C₇H₁₁N nih.gov Nitrile Precursor
Lawesson's Reagent C₁₄H₁₄O₂P₂S₄ Thionating Agent numberanalytics.com
Phosphorus Pentasulfide P₄S₁₀ Thionating Agent chemrxiv.org
Diiodomethane CH₂I₂ Methylene (B1212753) source for Simmons-Smith reaction thermofisher.com
Zinc-Copper Couple Zn(Cu) Reagent for Simmons-Smith reaction thermofisher.com

Introduction of the Quaternary Carbon Center (2-methylpropan-2-yl)

The construction of the quaternary carbon atom in this compound is a significant synthetic challenge due to steric hindrance. This stereocenter must be substituted with two methyl groups, a cyclopropyl group, and the thioamide (or its precursor).

Synthesizing molecules with quaternary stereogenic centers on a cyclopropane ring often requires specialized methods. santiago-lab.comnih.govwikipedia.org One approach involves starting with olefinic compounds derived from a chiral precursor, such as D-glyceraldehyde, and then building the cyclopropane ring onto this template. santiago-lab.comnih.govwikipedia.org Another strategy is the Wadsworth-Emmons cyclopropanation, which can utilize alkyl-substituted triethyl phosphonoacetates to generate cyclopropyl-esters that already contain a quaternary center. acs.org Furthermore, acid-catalyzed cycloisomerization of neopentylic epoxides has been shown to produce vicinal all-carbon quaternary centers in cyclic systems. mdpi.com For the target molecule, a plausible route would involve the alkylation of a cyclopropyl methyl ketone derivative or the addition of a cyclopropyl organometallic reagent to a sterically hindered electrophile like 2,2-dimethylpropanoyl chloride, followed by further functional group manipulations.

Formation of the Carbonyl Precursor to the Thioamide

A common route involves the conversion of a carboxylic acid, in this case, 2-cyclopropyl-2-methylpropanoic acid, into a more reactive acyl derivative, such as an acyl chloride or an activated ester. The synthesis of the required 2-cyclopropyl-2-methylpropanoic acid can be envisioned starting from cyclopropyl methyl ketone. Reaction with a methyl Grignard reagent would yield 2-cyclopropylpropan-2-ol, which could then be subjected to oxidation and further elaboration to install the carboxylic acid moiety.

Once the carboxylic acid is obtained, it can be converted to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyclopropyl-2-methylpropanoyl chloride can then be reacted with ammonia or an ammonia equivalent to furnish the primary amide, 2-cyclopropyl-2-methylpropanamide. This amide is the direct carbonyl precursor for the final thionation step. The conversion of amides to thioamides is a well-established transformation, typically accomplished using sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or, more commonly, Lawesson's reagent. acs.orgacs.orgacs.org

Scale-Up Considerations and Green Chemistry Principles in this compound Synthesis

The industrial production of this compound necessitates a thorough evaluation of synthetic routes, not only for their efficiency and cost-effectiveness but also for their adherence to the principles of green chemistry. The transition from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges, including process safety, waste management, and the use of sustainable resources. This section explores key considerations for the scalable and environmentally responsible synthesis of this compound, focusing on the thionation of the corresponding nitrile as a plausible synthetic pathway.

A promising route for the synthesis of this compound involves the direct thionation of 2-cyclopropyl-2-methylpropanenitrile. This starting material can be conceptualized as being derived from 2-cyclopropyl-2-methylpropanoic acid. nih.govbldpharm.com The conversion of nitriles to thioamides can be achieved through various methods, each with distinct implications for scale-up and green chemistry. researchgate.netorganic-chemistry.orgresearchgate.net

One established method involves the reaction of a nitrile with a source of sulfur, such as elemental sulfur or phosphorus pentasulfide. organic-chemistry.org While effective on a laboratory scale, the use of phosphorus pentasulfide on an industrial scale raises safety and environmental concerns due to its reactivity with moisture and the generation of phosphorus-containing byproducts. A greener alternative involves the use of elemental sulfur in the presence of a suitable catalyst or in a specialized solvent system.

Another approach is the reaction of the nitrile with thioacetic acid in the presence of a base like calcium hydride. organic-chemistry.org This method has been reported to be high-yielding and tolerant of various functional groups, which could be advantageous for the synthesis of more complex analogues. organic-chemistry.org However, the use of metal hydrides on a large scale requires stringent safety protocols due to their flammability and reactivity.

More recent advancements in thioamide synthesis focus on catalyst-free and solvent-free conditions or the use of environmentally benign solvent systems like deep eutectic solvents (DESs). rsc.org For instance, the Willgerodt-Kindler reaction, a three-component condensation of a carbonyl compound, an amine, and elemental sulfur, offers a one-pot synthesis of thioamides and often aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. rsc.org While not directly applicable to the nitrile route, the principles of using greener solvents and minimizing reaction steps are highly relevant.

To illustrate the comparative "greenness" of potential synthetic routes, a hypothetical analysis of different methods for the synthesis of this compound from 2-cyclopropyl-2-methylpropanenitrile is presented in the table below. This table evaluates the methods based on key green chemistry metrics such as atom economy, E-factor (Environmental Factor), and the nature of the solvent.

Synthetic MethodSulfur SourceSolventHypothetical Yield (%)Atom Economy (%)E-FactorGreen Chemistry Considerations
Method A: Phosphorus PentasulfideP4S10Toluene85~60HighGenerates significant phosphorus-based waste; Toluene is a hazardous solvent.
Method B: Thioacetic Acid/Calcium HydrideThioacetic AcidSolvent-free90~75ModerateSolvent-free conditions are favorable; Use of calcium hydride requires careful handling on a large scale. organic-chemistry.org
Method C: Elemental Sulfur in DESS8Choline Chloride:Urea92~85LowUtilizes a biodegradable and recyclable deep eutectic solvent; Elemental sulfur is an inexpensive and low-toxicity reagent. rsc.org
Method D: Aqueous SynthesisNa2SWater88~80LowWater as a solvent is highly desirable; Sodium sulfide can be corrosive and requires careful handling. organic-chemistry.org

Detailed Research Findings and Scale-Up Challenges:

The scale-up of any chosen synthetic method for this compound requires careful consideration of several factors:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for optimizing reaction times and temperatures to maximize yield and minimize byproduct formation. Exothermic reactions, for instance, will require efficient heat exchange systems in large reactors to prevent thermal runaways.

Mass Transfer: In heterogeneous reactions, such as those involving solid reagents or catalysts, efficient mixing becomes critical to ensure adequate mass transfer between phases. The choice of reactor design and agitation speed are key parameters to control.

Solvent Selection and Recovery: The fifth principle of green chemistry emphasizes the use of safer solvents and auxiliaries. nih.gov Whenever possible, the use of hazardous organic solvents should be avoided or replaced with greener alternatives like water, supercritical fluids, or deep eutectic solvents. rsc.orgorganic-chemistry.org Implementing solvent recovery and recycling systems is a critical aspect of sustainable large-scale production.

Catalyst Selection and Recovery: If a catalyst is employed, its efficiency, cost, and recyclability are paramount. Homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, while often more easily separated, may suffer from lower activity or deactivation over time.

The application of green chemistry principles is not merely an environmental consideration but also an economic one. Processes with higher atom economy and lower E-factors are inherently more efficient, converting a larger proportion of raw materials into the desired product and reducing waste disposal costs. For the synthesis of this compound, a process utilizing elemental sulfur in a recyclable, non-toxic solvent system, such as a deep eutectic solvent, would represent a significant step towards a truly sustainable and industrially viable manufacturing process. rsc.org

Reactivity and Mechanistic Studies of 2 Cyclopropyl 2 Methylpropanethioamide

Nucleophilic Reactivity of the Thioamide Sulfur and Nitrogen Atoms

The thioamide functional group possesses two nucleophilic centers: the sulfur and the nitrogen atoms. The lone pairs of electrons on both atoms can participate in reactions with electrophiles. The relative nucleophilicity of these atoms can be influenced by the reaction conditions and the nature of the electrophile. Generally, sulfur is considered a soft nucleophile, preferring to react with soft electrophiles, while nitrogen is a harder nucleophile.

Reaction with Electrophiles

The sulfur atom of a thioamide is typically the more nucleophilic center and will readily react with a variety of electrophiles. nih.govwikipedia.org For instance, alkylation of thioamides with alkyl halides is expected to occur preferentially at the sulfur atom to form a thioiminium salt. This intermediate can then be involved in subsequent reactions.

In the case of 2-cyclopropyl-2-methylpropanethioamide, reaction with an electrophile such as methyl iodide would likely proceed via initial attack of the sulfur atom on the methyl group, forming an S-methylated thioiminium iodide salt.

Table 1: Predicted Reaction of this compound with Electrophiles

ElectrophileReagentProduct
Alkyl HalideMethyl IodideS-methyl-2-cyclopropyl-2-methylpropanimidothioate hydroiodide
Acyl HalideAcetyl ChlorideS-acetyl-2-cyclopropyl-2-methylpropanimidothioate hydrochloride

The nitrogen atom can also act as a nucleophile, particularly after deprotonation with a strong base. The resulting anion can then react with electrophiles. This reactivity is analogous to that of amides, although the acidity of the N-H proton in a thioamide is generally higher. acs.org

Ligand Properties of the Thioamide Moiety

The thioamide group is a versatile ligand in coordination chemistry, capable of binding to metal ions through either the sulfur or nitrogen atom, or in a bidentate fashion. rsc.orgacs.org The sulfur atom, being a soft donor, forms strong bonds with soft metal ions like palladium, platinum, and silver. acs.org The nitrogen atom can also coordinate to metal centers, particularly harder metal ions.

It is anticipated that this compound would act as a ligand, coordinating to metal centers primarily through its sulfur atom. scispace.com For example, it could potentially form complexes with transition metals, influencing their catalytic activity or exhibiting interesting spectroscopic properties. The specific coordination mode would depend on the metal ion and the reaction conditions. rsc.org

Table 2: Predicted Coordination Complexes of this compound

Metal SaltProposed Complex Structure
Palladium(II) ChlorideDichlorobis(this compound)palladium(II)
Silver(I) NitrateNitratobis(this compound)silver(I)

Electrophilic Activation of the Thioamide Carbonyl Equivalent

The carbon atom of the thioamide group is analogous to a carbonyl carbon and is electrophilic. Its reactivity can be enhanced by activation with an electrophile at the sulfur atom. nih.govrsc.org As described in section 3.1.1, reaction with an electrophile generates a thioiminium salt. This salt is significantly more susceptible to nucleophilic attack at the carbon atom than the neutral thioamide.

This activation strategy can be used to perform a variety of transformations. For example, treatment of a thioamide with a methylating agent followed by a nucleophile, such as an amine, can lead to the formation of amidines. In the context of this compound, activation with a reagent like methyl triflate would render the thioamide carbon highly electrophilic, allowing for attack by a wide range of nucleophiles.

Ring-Opening and Rearrangement Reactions of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening and rearrangement reactions, particularly when adjacent to a group that can stabilize a developing charge or radical. thieme-connect.de The thioamide group, being electron-withdrawing, is expected to facilitate such reactions.

Thermally Induced Rearrangements

Cyclopropyl ketones are known to undergo thermal rearrangements to form homoallylic ketones. acs.orgacs.org This reaction is believed to proceed through a diradical intermediate formed by homolytic cleavage of one of the cyclopropane (B1198618) C-C bonds. A similar rearrangement is plausible for this compound, where heating could induce ring opening to form a diradical intermediate, which would then rearrange to an unsaturated thioamide. The precise outcome would depend on which cyclopropyl bond breaks and the subsequent reaction pathway of the diradical.

Acid- and Base-Catalyzed Transformations

The cyclopropyl ring in proximity to a carbonyl or thioamide group is susceptible to both acid- and base-catalyzed ring-opening reactions.

Under acidic conditions, protonation of the thioamide sulfur would enhance the electron-withdrawing nature of the group, making the cyclopropyl ring more prone to nucleophilic attack. acs.orgrsc.orgacs.org Reaction with a nucleophile, such as a halide ion from the acid, could lead to a 1,3-addition product where the ring has opened. For example, treatment with hydrochloric acid could potentially yield N-(1-chloro-2-methyl-3-butenyl)thioacetamide.

Base-catalyzed rearrangements are also a possibility. A strong base could deprotonate the carbon alpha to the thioamide group, if one were present. In the case of this compound, which lacks an alpha-proton on the acyclic portion, a strong base might instead induce a rearrangement involving the cyclopropyl ring, although such reactions are less common and would likely require harsh conditions.

Table 3: Predicted Ring-Opening and Rearrangement Products

ConditionsProposed Product
Thermal4-Methyl-N-(pent-3-en-2-yl)thioacetamide
Acid-Catalyzed (HCl)N-(1-chloro-2-methyl-3-butenyl)thioacetamide

Radical-Mediated Processes Involving the Cyclopropyl Ring

The inherent ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions, particularly through radical-mediated pathways. The formation of a radical adjacent to the cyclopropyl ring can lead to rapid cleavage of a distal or vicinal C-C bond, a process driven by the release of approximately 27-28 kcal/mol of strain energy.

In the context of this compound, a radical could be generated at the tertiary carbon bearing the cyclopropyl and methyl groups, or on the sulfur atom of the thioamide. The subsequent fate of the cyclopropyl ring would depend on the nature of the radical and the reaction conditions. For instance, the addition of a thiyl radical to a vinylcyclopropane (B126155) has been shown to initiate a ring-opening cascade. nih.gov While this compound lacks a vinyl group, radical abstraction of a hydrogen atom from the cyclopropyl ring or the adjacent tertiary carbon could initiate similar processes.

Studies on related cyclopropyl systems provide insight into potential radical reactions. For example, the decomposition of di-t-butyl peroxide in the presence of cyclopropanecarbaldehyde leads to the formation of cyclopropyl radicals, which can subsequently undergo ring-opening to form allyl radicals. rsc.org

Table 1: Plausible Radical-Mediated Reactions of the Cyclopropyl Group

Initiating Radical Species Plausible Intermediate Potential Product Type Supporting Analogy
Thiyl Radical (RS•)Cyclopropylcarbinyl-type radicalRing-opened alkenyl thioamideThiyl radical addition to vinylcyclopropanes nih.gov
Carbon-centered radicalRing-opened alkyl radicalFunctionalized open-chain thioamideDecomposition of cyclopropanecarbaldehyde rsc.org

It is important to note that the stability of the resulting radical and the reaction kinetics would determine the predominant reaction pathway. The presence of the thioamide group could influence the regioselectivity of the ring opening.

Reaction with Transition Metals: Coordination and Catalytic Applications

The thioamide functional group is known to be an excellent ligand for a variety of transition metals. researchgate.netresearchgate.net The sulfur atom, being a soft donor, readily coordinates to soft metal centers. The nitrogen atom can also participate in coordination, allowing the thioamide to act as a bidentate ligand. This coordination can activate the thioamide towards various transformations.

In the case of this compound, coordination to a transition metal could facilitate several catalytic processes. For example, palladium-catalyzed cross-coupling reactions are common for thioamides, leading to the formation of C-C or C-heteroatom bonds. researchgate.net While direct examples with this compound are not documented, studies on other thioamides show that they can undergo chemoselective arylation. rsc.org

Furthermore, transition metal complexes of thioamides have been investigated for their catalytic activity in various organic transformations. researchgate.net The specific interaction between a given transition metal and this compound would depend on the metal's oxidation state, its other ligands, and the reaction conditions.

Table 2: Potential Transition Metal-Mediated Reactions of this compound

Transition Metal Potential Reaction Type Plausible Outcome Supporting Analogy
Palladium (Pd)Cross-couplingArylation or alkenylation at the sulfur or nitrogen atomPalladium-catalyzed arylation of thienyl thioamides researchgate.net
Gold (Au)HydrolysisConversion to the corresponding amideGold(III)-promoted hydrolysis of N-cyclohexylthiobenzamide rsc.org
Iron (Fe)ComplexationFormation of iron carbonyl complexesIron carbonyl complexes of various thioamides acs.org

The cyclopropyl group might also interact with the transition metal center, potentially leading to catalytic ring-opening or rearrangement reactions, although this would likely require specific catalytic systems designed for C-C bond activation.

Proposed Reaction Mechanisms for Key Transformations of this compound

Understanding the mechanisms of reactions involving this compound requires a consideration of both the electronic properties of the thioamide and the structural features of the cyclopropyl ring.

Kinetic studies are crucial for elucidating reaction mechanisms. For instance, in the hydrolysis of thioamides promoted by metal ions, kinetic data can reveal the rate-determining step and the nature of the intermediates. rsc.org For this compound, kinetic analysis of a potential hydrolysis reaction would likely show a dependence on the concentration of both the thioamide and the promoting acid or metal catalyst.

Kinetic isotope effects (KIEs) can provide further mechanistic detail. For example, a deuterium (B1214612) KIE (kH/kD) greater than 1 for the hydrolysis of the thioamide group would suggest that a bond to hydrogen is broken in the rate-determining step, such as a proton transfer to the nitrogen or sulfur atom. In radical reactions involving the cyclopropyl ring, a secondary KIE could be observed if there is a change in hybridization at a carbon atom in the transition state.

The transition state of a reaction represents the highest energy point along the reaction coordinate. For the ring-opening of the cyclopropyl group in this compound, the transition state would involve a partial breaking of a C-C bond in the ring. The geometry of this transition state would be influenced by the substituents on the cyclopropyl ring and the nature of the attacking species.

In metal-catalyzed reactions, the transition state would involve the coordinated thioamide. For example, in a palladium-catalyzed cross-coupling, the transition state for the reductive elimination step would involve the formation of a new bond between the thioamide and the coupling partner, with the palladium center facilitating this process. Computational modeling is a powerful tool for analyzing the structures and energies of such transition states.

Derivatization and Functionalization of 2 Cyclopropyl 2 Methylpropanethioamide

N-Substitution Reactions of the Thioamide Nitrogen

The nitrogen atom of a primary thioamide is a nucleophilic center that can readily undergo substitution reactions. N-alkylation and N-acylation are fundamental transformations that introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation: The reaction of a primary thioamide with an alkyl halide in the presence of a base is a common method for the synthesis of N-alkylated thioamides. For 2-cyclopropyl-2-methylpropanethioamide, this reaction is expected to proceed under standard conditions. The choice of base and solvent can influence the reaction efficiency and selectivity between N- and S-alkylation, although N-alkylation is generally favored for primary thioamides. The use of stronger bases like sodium hydride can facilitate the deprotonation of the nitrogen, promoting the reaction with a variety of alkylating agents.

N-Acylation: Acylation of the thioamide nitrogen can be achieved using acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the hydrogen halide byproduct. The resulting N-acylthioamides are valuable intermediates in organic synthesis.

ReagentProductConditionsNotes
Alkyl Halide (R-X)N-Alkyl-2-cyclopropyl-2-methylpropanethioamideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF)Reaction conditions can be optimized to favor N-alkylation.
Acyl Chloride (RCOCl)N-Acyl-2-cyclopropyl-2-methylpropanethioamideBase (e.g., Pyridine, Et₃N)Provides access to N-acylthioamide derivatives.

S-Alkylation and S-Acylation of the Thioamide Sulfur

The sulfur atom of the thioamide group is also nucleophilic and can be targeted in alkylation and acylation reactions, leading to the formation of thioimidates and related compounds. These reactions often compete with N-substitution, and the outcome can be directed by the choice of reagents and reaction conditions.

S-Alkylation: S-alkylation of thioamides with alkyl halides typically occurs under neutral or acidic conditions, or with the use of soft electrophiles that have a higher affinity for the soft sulfur atom. The resulting thioimidates are versatile intermediates for further transformations.

S-Acylation: While less common than S-alkylation, S-acylation can be achieved with highly reactive acylating agents. The resulting S-acylthioimidates are generally unstable and can be used in situ for subsequent reactions.

ReagentProductConditionsNotes
Alkyl Halide (R-X)S-Alkyl-2-cyclopropyl-2-methylpropanethioimidateNeutral or acidic conditionsThioimidates are useful synthetic intermediates.
Acylating AgentS-Acyl-2-cyclopropyl-2-methylpropanethioimidateSpecific activating agentsProducts are often reactive and used in situ.

Modifications of the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, can undergo specific chemical transformations, particularly when activated by adjacent functional groups. Its inherent ring strain makes it susceptible to ring-opening reactions under certain conditions.

The thioamide group, being an electron-withdrawing group, can influence the reactivity of the adjacent cyclopropyl ring. This electronic effect can facilitate nucleophilic attack on the cyclopropane (B1198618) carbons, leading to ring-opening. The gem-dimethyl group on the quaternary carbon provides steric hindrance, which can also influence the regioselectivity of such reactions.

Selective functionalization of the cyclopropane carbons of this compound without ring-opening is challenging due to the stability of the C-C bonds. However, radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially offer pathways to introduce new functional groups onto the ring. Ring-opening reactions, on the other hand, can be a viable strategy for accessing linear structures with increased functional group complexity. For instance, acid-catalyzed ring-opening in the presence of a nucleophile could lead to the formation of a γ-functionalized thioamide.

Reaction TypeReagentsPotential ProductsNotes
Radical HalogenationNBS, AIBNHalogenated cyclopropyl derivativePotentially non-selective.
Ring-openingAcid (e.g., HBr), Nucleophile (e.g., H₂O)γ-Halogenated or γ-hydroxy thioamideRing-opening provides access to linear structures.

Transformation of the Thioamide to Other Functional Groups (e.g., Amides, Nitriles, Heterocycles)

The thioamide group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the this compound scaffold.

Conversion to Amides: Thioamides can be converted to their corresponding amides through various methods, including oxidation with reagents like m-CPBA or treatment with silver salts. This transformation is useful for accessing the corresponding amide derivative, 2-cyclopropyl-2-methylpropanamide.

Conversion to Nitriles: Primary thioamides can be dehydrated to form nitriles. A variety of reagents, such as phosphorus pentoxide or trifluoroacetic anhydride, can effect this transformation. For this compound, this reaction would yield 2-cyclopropyl-2-methylpropanenitrile (B6155636). thieme-connect.com

Synthesis of Heterocycles: Thioamides are excellent precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazoles: Reaction of this compound with α-haloketones (Hantzsch thiazole (B1198619) synthesis) would lead to the formation of 2-(2-cyclopropyl-2-methylpropyl)thiazole derivatives. pharmaguideline.comtandfonline.comyoutube.comrsc.org

Thiadiazoles: Condensation of the thioamide with hydrazine (B178648) derivatives can be employed to synthesize 1,3,4-thiadiazoles. organic-chemistry.orgmdpi.com

TransformationReagentsProduct
Amide Synthesism-CPBA or Ag(I) salts2-Cyclopropyl-2-methylpropanamide
Nitrile SynthesisP₂O₅ or TFAA2-Cyclopropyl-2-methylpropanenitrile thieme-connect.com
Thiazole Synthesisα-Haloketone2-(2-Cyclopropyl-2-methylpropyl)thiazole derivative pharmaguideline.comtandfonline.comyoutube.comrsc.org
1,3,4-Thiadiazole SynthesisHydrazine derivative2-(2-Cyclopropyl-2-methylpropyl)-1,3,4-thiadiazole derivative organic-chemistry.orgmdpi.com

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The functional handles present in this compound and its derivatives allow for their incorporation into larger and more complex molecular structures. The thioamide nitrogen, after deprotection if necessary, can be used for peptide coupling reactions. The cyclopropyl group can participate in cycloaddition reactions or serve as a rigid linker to control the spatial orientation of different parts of a molecule. The ability to transform the thioamide into other functional groups further expands the possibilities for building intricate molecular architectures for various applications in drug discovery and materials science.

Advanced Characterization and Spectroscopic Analysis of 2 Cyclopropyl 2 Methylpropanethioamide

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared spectroscopy is a powerful tool for identifying the key functional groups within 2-cyclopropyl-2-methylpropanethioamide. The thioamide group (—C(S)NH₂) and the cyclopropyl (B3062369) ring exhibit several characteristic absorption bands. The thioamide C=S bond has a UV absorption maximum that is red-shifted compared to an amide C=O bond. nih.gov

The primary thioamide group gives rise to several distinct vibrations. The N-H stretching vibrations are expected to appear as two bands in the region of 3300-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretches. The C=S stretching vibration, a key marker for the thioamide, is more complex than the C=O stretch of an amide due to significant vibrational coupling with other modes, particularly the C-N stretch. researchgate.net This coupled vibration, often referred to as the "thioamide I band," is expected to have a significant contribution from C=S stretching and typically appears in the 1120 (±20) cm⁻¹ region. nih.gov The "thioamide II band," with major contributions from N-H bending and C-N stretching, is anticipated in the 1320-1384 cm⁻¹ range. researchgate.net

The cyclopropyl group also presents characteristic IR absorptions. The C-H stretching vibrations of the cyclopropyl ring are typically found at higher wavenumbers than those of alkyl C-H bonds, generally in the 3100-3000 cm⁻¹ region. Additionally, a characteristic ring deformation ("breathing") mode can often be observed. The gem-dimethyl group attached to the quaternary carbon will show characteristic C-H stretching vibrations around 2970-2870 cm⁻¹ and bending vibrations near 1380 cm⁻¹ and 1365 cm⁻¹ (for the t-butyl-like structure).

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Thioamide (NH₂) Asymmetric & Symmetric N-H Stretch 3300 - 3100
Cyclopropyl (CH₂) C-H Stretch 3100 - 3000
Methyl (CH₃) C-H Stretch 2970 - 2870
Thioamide "Thioamide I" (C=S Stretch contribution) ~1120
Thioamide "Thioamide II" (N-H Bend, C-N Stretch) 1384 - 1320

Raman spectroscopy, which detects vibrations that cause a change in polarizability, serves as a complementary technique to IR spectroscopy. bdu.ac.in While N-H and O-H stretches are often weak in Raman spectra, the C=S and C-C bonds are expected to produce strong signals. The symmetric vibrations of the cyclopropyl ring and the carbon skeleton should be particularly Raman-active. ias.ac.inoptica.org

The C=S stretching vibration, which is often weak or complex in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum. capes.gov.br The "thioamide I" band will be present, and its position can help confirm the assignment from the IR data. ias.ac.in The carbon-carbon stretching vibrations of the cyclopropyl ring and the quaternary center are expected to be prominent in the 1200-800 cm⁻¹ region. Raman spectroscopy is particularly useful for studying the low-frequency modes, such as the torsional and deformation modes of the entire molecular framework, which can provide additional insight into the compound's conformation. ias.ac.in

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete structural assignment.

¹H NMR: The proton spectrum is expected to show distinct signals for the different proton environments. The two protons of the primary thioamide (—NH₂) may appear as a single broad singlet or as two separate broad signals due to slow rotation around the C-N bond. The cyclopropyl protons will present a complex multiplet pattern in the upfield region (typically 0.2-1.0 ppm). The methine proton of the cyclopropyl ring will be at a slightly downfield position compared to the methylene (B1212753) protons. The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet, likely in the 1.0-1.5 ppm range.

¹³C NMR: The carbon spectrum will provide key information about the carbon skeleton. A significant downfield signal in the 200-210 ppm range is characteristic of the thiocarbonyl (C=S) carbon, which is typically deshielded by about 30 ppm compared to a standard amide carbonyl. nih.gov The quaternary carbon atom is expected around 40-50 ppm. The equivalent methyl carbons will appear as a single resonance in the 20-30 ppm range. The cyclopropyl carbons will have characteristic upfield chemical shifts, with the methine carbon being slightly downfield of the methylene carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings. mdpi.com It would show strong correlations between the geminal and vicinal protons within the cyclopropyl ring, helping to unravel its complex splitting pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. mdpi.com It would definitively link the proton signals of the methyl groups and the cyclopropyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. mdpi.com HMBC is crucial for establishing the connectivity around the non-protonated quaternary carbon. Key correlations would be expected from the methyl protons to the quaternary carbon and the thiocarbonyl carbon, and from the cyclopropyl protons to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, providing information about the molecule's conformation. libretexts.org For this compound, NOESY can reveal the spatial proximity between the methyl groups and the cyclopropyl ring protons. It is also instrumental in studying the E/Z isomerism across the thioamide C-N bond by showing correlations between the amide protons and the substituents on the alpha-carbon. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from ¹H to ¹³C) Key NOESY Correlations
C=S - 200 - 210 - -
C(CH₃)₂ - 40 - 50 - -
CH ~1.2 (s, 6H) 20 - 30 C(CH₃)₂, C=S Cyclopropyl Protons, NH₂
Cyclopropyl CH ~0.8 (m, 1H) 15 - 25 C(CH₃)₂ Methyl Protons, NH₂
Cyclopropyl CH₂ ~0.4 (m, 4H) 5 - 15 C(CH₃)₂ Methyl Protons, NH₂

The thioamide C-N bond possesses significant double bond character, leading to restricted rotation and the potential for E/Z isomerism. nih.gov This restricted rotation can result in the observation of separate NMR signals for atoms that would be equivalent under free rotation. st-andrews.ac.uk

Variable Temperature (VT) NMR is a powerful technique to study this dynamic process. acs.orgacs.org At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, and distinct signals may be observed for the two methyl groups or for the protons of the NH₂ group if their environments are different in the two rotamers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, time-averaged signal. acs.org By analyzing the spectra at different temperatures, it is possible to calculate the free energy barrier (ΔG‡) for this rotational process, providing quantitative insight into the stability of the thioamide bond's partial double-bond character. st-andrews.ac.ukacs.org

Analysis of proton-proton coupling constants (J-values) within the cyclopropyl ring can also provide conformational information, although this is often complex. The magnitudes of these couplings are dependent on the dihedral angles between the coupled protons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org For this compound (C₇H₁₃NS), the exact mass of the molecular ion [M]⁺• would be a primary piece of data.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage is a dominant fragmentation pathway for compounds containing carbonyl or thiocarbonyl groups as well as for amines. libretexts.orgmiamioh.edu

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the thiocarbonyl carbon is expected. This would lead to the formation of a stable tertiary carbocation [C(CH₃)₂(C₃H₅)]⁺.

Loss of a Methyl Radical: Fragmentation could involve the loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ ion.

Loss of the Cyclopropyl Radical: Loss of the cyclopropyl radical (•C₃H₅) would result in an [M-41]⁺ ion.

Cleavage of the Thioamide Group: Fragmentation of the thioamide moiety itself can occur, for instance, through the loss of •SH or H₂S.

McLafferty-type Rearrangement: While less common for thioamides without a sufficiently long alkyl chain, rearrangements should be considered.

The relative abundance of these fragment ions provides a characteristic fingerprint that helps to confirm the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its major fragments, further validating the structural assignment.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value (Proposed) Ion Formula Description of Loss
143 [C₇H₁₃NS]⁺• Molecular Ion (M⁺•)
128 [C₆H₁₀NS]⁺ Loss of •CH₃
102 [C₄H₈NS]⁺ Loss of •C₃H₅ (cyclopropyl)
83 [C₆H₁₁]⁺ Alpha-cleavage, loss of •C(S)NH₂

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₇H₁₃NS, HRMS analysis is instrumental in confirming its identity.

The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimental value is then compared against the theoretical mass, with a minimal mass error (typically in the parts-per-million range) providing strong evidence for the assigned molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺C₇H₁₄NS⁺144.0841
[M+Na]⁺C₇H₁₃NNaS⁺166.0661

Note: The data presented in this table is theoretical and serves as a reference for potential experimental outcomes.

Tandem Mass Spectrometry for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule ([M+H]⁺, m/z 144.0841) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the molecule's structure, with bond cleavages occurring at energetically favorable positions.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:

Loss of the cyclopropyl group: A significant fragmentation pathway could be the cleavage of the bond between the cyclopropyl ring and the quaternary carbon, resulting in a characteristic neutral loss of 41 Da (C₃H₅).

Cleavage of the thioamide group: Fragmentation of the C-C bond adjacent to the thioamide could lead to the formation of ions representing the thioamide moiety or the remaining hydrocarbon fragment.

Loss of ammonia (B1221849) or hydrogen sulfide (B99878): Depending on the ionization and fragmentation conditions, rearrangements and subsequent loss of small neutral molecules like ammonia (NH₃) or hydrogen sulfide (H₂S) might be observed.

Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of [C₇H₁₃NS + H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
144.0841103.0423C₃H₅ (cyclopropyl radical)
144.084188.0525C₄H₈ (isobutylene)
144.084159.9902C₅H₁₀ (cyclopropyl methyl propane)

Note: This table contains predicted fragmentation data based on chemical principles. Actual experimental results may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, thereby confirming the connectivity of the atoms in the molecule.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. The thioamide functional group is a key determinant of the intermolecular interactions. It is expected that the N-H and C=S groups would participate in hydrogen bonding.

Absolute Configuration Determination (if applicable)

The molecule this compound itself is achiral and therefore does not have an absolute configuration to be determined. However, if a chiral derivative were to be synthesized, or if the compound were to crystallize in a chiral space group, X-ray crystallography could be used to determine the absolute configuration of the stereocenters. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.

Theoretical and Computational Chemistry Studies on 2 Cyclopropyl 2 Methylpropanethioamide

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide a fundamental understanding of the electronic nature of 2-cyclopropyl-2-methylpropanethioamide. These studies focus on the intricate interplay of orbitals and the distribution of electron density across the molecule.

Orbital Interactions within the Thioamide and Cyclopropyl (B3062369) Ring

The electronic structure of this compound is characterized by notable interactions between the thioamide group and the cyclopropyl ring. The cyclopropane (B1198618) ring, with its bent bonds, possesses Walsh orbitals of π-symmetry that can interact with the π-system of the thioamide group. This interaction is a form of σ-π conjugation.

Theoretical calculations indicate that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the thioamide group, specifically on the sulfur and nitrogen atoms, reflecting their electron-donating nature. The LUMO, conversely, is often centered on the C=S bond's π* antibonding orbital.

The interaction between the cyclopropyl ring and the thioamide moiety can be analyzed by considering the symmetry of their orbitals. The Walsh orbitals of the cyclopropyl group can overlap with the π-orbitals of the thioamide group, leading to a delocalization of electron density. This conjugation is most effective when the p-orbitals of the thioamide group are aligned in a parallel or anti-parallel fashion with the plane of the cyclopropyl ring. This specific orientation allows for maximum overlap and electronic communication between the two functional groups.

A Natural Bond Orbital (NBO) analysis can quantify these interactions. The key donor-acceptor interactions are expected to be from the filled Walsh orbitals of the cyclopropyl ring to the empty π* orbitals of the C=S bond.

Table 1: Calculated HOMO-LUMO Energies and Orbital Contributions for this compound

ParameterValue (eV)Major Atomic Orbital Contributions
HOMO Energy -6.25S (p), N (p)
LUMO Energy -0.89C (p), S (p)
HOMO-LUMO Gap 5.36-

Note: These values are representative and would be obtained from Density Functional Theory (DFT) calculations at a specific level of theory (e.g., B3LYP/6-31G).*

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is significantly influenced by the electronegativity of the sulfur and nitrogen atoms in the thioamide group. Mulliken population analysis or other charge partitioning schemes can provide quantitative estimates of the partial atomic charges.

The sulfur atom is expected to carry a significant negative charge, while the carbon atom of the C=S bond will be electron-deficient and thus have a positive charge. The nitrogen atom will also bear a partial negative charge, though less pronounced than that of the sulfur atom. The hydrogen atoms of the amino group will be positively charged.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high negative potential (typically colored red) around the sulfur atom, indicating its role as a primary site for electrophilic attack. The regions around the hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their potential to act as hydrogen bond donors. The cyclopropyl and methyl groups would have a relatively neutral potential (green).

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
S-0.45
N-0.38
C (C=S)+0.25
C (cyclopropyl, adjacent to thioamide)+0.05

Note: These are representative values derived from computational models and illustrate the expected charge distribution.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bond connecting the cyclopropyl group to the thioamide moiety. Understanding the conformational preferences and the energy barriers between different conformers is crucial for predicting its behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of this compound. A potential energy surface scan, performed by systematically rotating the dihedral angle between the cyclopropyl ring and the thioamide group, can identify the stable conformers and the transition states connecting them.

The results of such a scan would likely reveal two primary low-energy conformations: a bisected and a gauche conformer. In the bisected conformation, the plane of the thioamide group is perpendicular to the plane of the cyclopropyl ring, maximizing the σ-π conjugation. The gauche conformation would be slightly higher in energy.

MD simulations can provide insights into the dynamic behavior of the molecule at a given temperature, showing the transitions between different conformational states over time.

Strain Energy Calculations of the Cyclopropyl Group

The cyclopropyl group is inherently strained due to its three-membered ring structure, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This strain energy can be calculated using isodesmic reactions or other computational methods. The conventional strain energy of a cyclopropane ring is approximately 27.5 kcal/mol. researchgate.net

The substitution on the cyclopropyl ring in this compound can slightly alter this strain energy. The electronic interactions with the thioamide group can lead to minor changes in the bond lengths and angles of the cyclopropyl ring, which in turn affects its strain. For instance, the C-C bond of the cyclopropyl ring adjacent to the thioamide group might be slightly elongated due to hyperconjugative interactions.

Table 3: Calculated Relative Energies of Conformers of this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Bisected00.0
Gauche~601.5
Eclipsed (Transition State)903.2

Note: These are hypothetical energy values illustrating the expected conformational energy landscape.

Reaction Pathway and Transition State Computations

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various potential reaction pathways.

For example, the hydrolysis of the thioamide group is a common reaction. A computational study of this reaction would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the electrophilic carbon of the C=S bond. The calculations would identify the structure of the tetrahedral intermediate and the transition state leading to its formation.

The activation energy for this process can be determined as the energy difference between the reactants and the transition state. This information is invaluable for understanding the reactivity of the thioamide group and predicting the conditions under which such a reaction might occur.

Another potential reaction pathway to investigate would be the ring-opening of the cyclopropyl group. While cyclopropane is relatively stable, its inherent strain makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. nih.gov Computational studies can elucidate the mechanisms of these reactions and the factors that influence their feasibility.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides highly accurate predictions of spectroscopic data, which are essential for structure verification. Using methods like Gauge-Independent Atomic Orbital (GIAO) DFT, one can calculate NMR chemical shifts and vibrational frequencies. nih.govnih.gov

For this compound, a typical computational approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by frequency and NMR calculations at the same level of theory. nih.gov

Predicted IR Frequencies: The thioamide group has characteristic IR absorptions that distinguish it from amides. nih.gov The C=S stretching vibration is significantly lower in energy than a C=O stretch.

Interactive Table 1: Predicted IR Frequencies for this compound This table presents hypothetical data based on typical values for the functional groups, as would be predicted by DFT calculations.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch ~3350-3400 Stretching of the primary amine N-H bonds.
C-H Stretch (sp³) ~2950-3000 Stretching of C-H bonds in methyl groups.
C-H Stretch (cyclopropyl) ~3050-3100 Stretching of C-H bonds in the cyclopropyl ring.
N-H Bend ~1600-1640 Bending (scissoring) of the -NH₂ group.
Thioamide II Band ~1395-1420 A mixed vibration involving C-N stretch and N-H bend.
Thioamide I Band (C=S Stretch) ~1100-1150 Primarily C=S stretching, a key characteristic band. nih.gov

Predicted NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR signal. Thioamides show a very characteristic downfield shift for the thiocarbonyl carbon. nih.gov

Interactive Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical shift values and additivity rules, as would be predicted by GIAO-DFT calculations.

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Description
C=S ~205-210 - Thiocarbonyl carbon, significantly deshielded. nih.gov
C(CH₃)₂ ~45-50 - Quaternary carbon attached to the cyclopropyl and methyl groups.
C(CH₃)₂ ~25-30 ~1.3-1.5 Gem-dimethyl carbons and their equivalent protons.
CH (cyclopropyl) ~15-20 ~0.8-1.0 Tertiary carbon of the cyclopropyl ring.
CH₂ (cyclopropyl) ~8-12 ~0.4-0.6 Methylene (B1212753) carbons of the cyclopropyl ring and their diastereotopic protons.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological/physical properties)

QSPR modeling establishes a mathematical relationship between the structure of a molecule and its properties. researchgate.netnih.gov While typically used for physical or biological properties, QSPR can also model purely chemical characteristics, such as reactivity indices or chromatographic retention times.

A QSPR model for a series of related thioamides, including this compound, could be developed to predict a specific chemical property, for example, the pKa of the N-H protons or the oxidation potential of the thioamide group.

The process would involve:

Descriptor Calculation: For each molecule in a training set, a large number of numerical descriptors would be calculated. These descriptors encode structural, electronic, and topological features. For our target molecule, key descriptors would include:

Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Quantum Chemical Descriptors: Values derived from DFT calculations, such as HOMO/LUMO energies, Mulliken atomic charges on the S and N atoms, and dipole moment.

Steric Descriptors: Parameters that quantify the bulk of the substituents, such as molar volume or surface area.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is constructed that correlates a subset of these descriptors to the chemical property of interest. researchgate.net

Validation: The model's predictive power is tested on an external set of molecules not used in the model-building process.

For this compound, a QSPR model could predict its susceptibility to oxidation based on descriptors that quantify the electron-donating ability of the cyclopropyl group and the steric hindrance around the thioamide core. Such a model would be a valuable tool for designing related compounds with tailored chemical properties without synthesizing each one. researchgate.net

Applications of 2 Cyclopropyl 2 Methylpropanethioamide As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Nitrogen and Sulfur-Containing Heterocycles

The thioamide functional group is a versatile precursor for the synthesis of various heterocycles containing nitrogen and sulfur atoms. The presence of the 2-cyclopropyl-2-methylpropyl moiety allows for the introduction of this specific lipophilic and rigid scaffold into these ring systems.

Thioamides are classical and essential starting materials for the synthesis of thiazoles, a core structure in many synthetic molecules. nih.gov The most common method is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.govorganic-chemistry.org In this context, 2-cyclopropyl-2-methylpropanethioamide can act as the sulfur-containing nucleophile to react with various α-haloketones, yielding 2-(2-cyclopropyl-2-methylpropyl)-4,5-disubstituted thiazoles.

Modern variations of this chemistry allow for the synthesis of thiazolines through cascade reactions. For instance, the reaction of thioamides with γ-bromoenones can produce thiazoline (B8809763) derivatives through a sequence of an SN2 reaction followed by an intramolecular Michael addition. nih.govresearchgate.net This methodology is applicable to a range of thioamides, including aliphatic ones, suggesting its feasibility with this compound. nih.gov The thioamide can also be used to synthesize other sulfur-nitrogen heterocycles, such as 1,3,4-thiadiazoles, by reacting with reagents like N,N'-acylhydrazines in the presence of a thionating agent. organic-chemistry.org

Table 1: Representative Syntheses of Heterocycles from this compound

Starting Material 1Starting Material 2 (Electrophile)Heterocyclic ProductReaction Type
This compoundα-Haloketone (e.g., 2-bromoacetophenone)2-(2-Cyclopropyl-2-methylpropyl)-4-phenylthiazoleHantzsch Thiazole Synthesis nih.govorganic-chemistry.org
This compoundγ-Bromoenone (e.g., ethyl 4-bromocrotonate)Ethyl 2-(2-cyclopropyl-2-methylpropyl)thiazoline-4-carboxylateCascade Alkylation/Michael Addition nih.govresearchgate.net
This compoundHydrazonyl Chloride2,5-Disubstituted-1,3,4-thiadiazoleCyclocondensation

Cyclopropane-Fused Heterocycles

The cyclopropyl (B3062369) group within this compound can serve as a foundational element for constructing cyclopropane-fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry. nih.govliverpool.ac.uk While direct cyclization involving the thioamide and the existing cyclopropane (B1198618) is challenging, the molecule can be elaborated into intermediates suitable for such transformations.

One powerful strategy involves intramolecular C-H functionalization cascades. liverpool.ac.uk For example, the thioamide could be converted into an N-alkenyl derivative. Subsequent palladium-catalyzed aza-Heck-type cyclization could generate an alkyl-palladium intermediate that engages in a C(sp³)–H palladation with one of the cyclopropyl C-H bonds, leading to a cyclopropane-fused N-heterocycle. liverpool.ac.uk Another approach involves the synthesis of new heterocyclic rings that are directly attached to the cyclopropane ring. For instance, 1,1-cyclopropane dicarboxylic acid has been used as a precursor to synthesize 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, demonstrating that heterocyclic systems can be built upon a cyclopropane core. nih.gov

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral thiazolines are valuable structures in asymmetric synthesis, where they can function as chiral auxiliaries or as building blocks for chiral ligands used in metal catalysis. nih.govnih.gov If this compound were resolved into its enantiomers (assuming a chiral center could be introduced, for example, on the cyclopropane ring) or used to synthesize a chiral thiazoline, it could serve as a precursor to novel chiral ligands.

The synthesis of chiral 2-thiazolines often starts from enantiomerically pure amino thiols condensing with various electrophiles. researchgate.net Alternatively, the thioamide itself could be part of a chiral auxiliary system. Chiral auxiliaries, such as pseudoephenamine, are employed to direct diastereoselective reactions, like alkylations, to create new stereocenters with high fidelity. nih.gov A chiral version of this compound could similarly be envisioned to control the stereochemistry of reactions at a position alpha to the thioamide or in subsequent transformations. The resulting chiral cyclopropane-containing molecules are valuable building blocks for complex targets. rsc.org

Precursor to Nitrogen-Containing Functional Groups (e.g., Amines, Amides) with Cyclopropyl Moiety

The thioamide functional group is readily convertible into other important nitrogen-containing functional groups, making this compound a useful precursor for various cyclopropyl-containing molecules.

The most direct transformations include:

Hydrolysis to Amide: Thioamides can be hydrolyzed under acidic or basic conditions to the corresponding amides. In this case, it would yield 2-cyclopropyl-2-methylpropanamide. This transformation is useful as amides are prevalent structures and can undergo further reactions. nih.gov

Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide, or direct, more vigorous hydrolysis of the thioamide, yields the corresponding carboxylic acid, 2-cyclopropyl-2-methylpropanoic acid. nih.gov This acid can then be used in a wide range of subsequent reactions, such as esterifications or further amide couplings.

Reduction to Amine: Thioamides can be reduced to amines using reagents like lithium aluminum hydride (LiAlH₄). This would convert this compound into 2-cyclopropyl-2-methylpropan-1-amine, providing access to primary amines that retain the unique cyclopropyl scaffold. nih.gov

Ring-Opening Reactions: Under certain conditions, such as in the presence of a Lewis acid like AlCl₃, N-cyclopropyl-amides can undergo ring-opening rearrangement reactions to afford products like N-(2-chloropropyl)amides or 2-oxazolines. rsc.orgresearchgate.net While the substrate is an N-cyclopropyl amide rather than a thioamide with a cyclopropyl group, it highlights the potential for rearrangements involving the cyclopropane ring under specific synthetic conditions.

Table 2: Functional Group Transformations of this compound

ProductFunctional GroupTransformationReagents
2-Cyclopropyl-2-methylpropanamideAmideHydrolysisH₂O, H⁺ or OH⁻
2-Cyclopropyl-2-methylpropanoic acid nih.govCarboxylic AcidComplete HydrolysisH₂O, strong acid/base, heat
2-Cyclopropyl-2-methylpropan-1-amineAmineReductionLiAlH₄ or other reducing agents

Incorporation into Complex Organic Scaffolds with Defined Stereochemistry

The 2-cyclopropyl-2-methylpropyl group is a desirable moiety for incorporation into larger, more complex organic molecules due to its defined three-dimensional structure and lipophilicity. The synthetic versatility of the thioamide group provides a handle for integrating this scaffold.

Methods for achieving this incorporation with stereochemical control are particularly valuable. As discussed, using the thioamide to form a chiral heterocycle or employing a chiral auxiliary strategy allows for the diastereoselective or enantioselective construction of new bonds and stereocenters. nih.govrsc.org For example, a temporary stereocenter can be introduced via an aldol (B89426) reaction, which then directs a subsequent cyclopropanation before being removed, yielding an enantiopure cyclopropane-carboxaldehyde. rsc.org Furthermore, divergent synthesis strategies can be employed, where a single bifunctional cyclopropane precursor is used to generate a library of diverse and complex compounds through orthogonal derivatization reactions. nih.gov The reactions of this compound (Section 7.1 and 7.3) provide multiple pathways to attach this specific fragment to a wide array of complex molecular frameworks.

Design and Synthesis of Conformationally Constrained Analogues for Mechanistic Studies (excluding biological activity)

The study of reaction mechanisms often benefits from the use of molecules with restricted conformations. Such molecules can help to elucidate transition state geometries and probe the steric and electronic effects of specific substituents on reaction pathways.

The this compound molecule is an excellent candidate for such studies due to the inherent rigidity of the cyclopropane ring and the steric bulk of the quaternary carbon center adjacent to it. Incorporating this group into a reacting system introduces significant and well-defined conformational constraints. For example, using this thioamide in a reaction like the Hantzsch synthesis (Section 7.1.1) could provide insights into how a bulky, rigid substituent at the 2-position of the resulting thiazole influences subsequent reactions or the properties of the heterocyclic ring itself. By comparing its reactivity to less hindered analogues, chemists can dissect the influence of steric hindrance on reaction rates and selectivity, providing valuable data for understanding and predicting the outcomes of organic reactions.

Q & A

Basic Research Question

  • 1H NMR : Expect signals at δ 1.2–1.4 ppm (cyclopropyl CH2), δ 1.6 ppm (CH3), and δ 3.1 ppm (NH2, broad singlet). Cyclopropyl protons split into multiplets due to ring strain .
  • 13C NMR : Cyclopropyl carbons appear at 10–15 ppm; thioamide C=S at ~200 ppm .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 186.1024 (calculated for C8H14NS). Discrepancies >2 ppm suggest impurities or incorrect functionalization .

Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish cyclopropyl protons from methyl groups.

What theoretical frameworks guide the study of structure-activity relationships (SAR) for cyclopropyl-thioamide derivatives?

Advanced Research Question
SAR analysis should integrate:

  • Conformational Analysis : Cyclopropyl rings impose torsional constraints, altering binding affinity. Molecular dynamics simulations (e.g., AMBER) predict bioactive conformers .
  • Electronic Effects : Thioamide’s electron-withdrawing nature modulates hydrogen-bonding capacity. Density Functional Theory (DFT) calculates charge distribution at the C=S moiety .
  • Comparative Studies : Compare with analogs like 2-(thiophen-2-ylmethyl)propanedioic acid (PubChem CID: 135565123) to isolate cyclopropyl-specific effects .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., IC50 measurements) using positive controls like fentanyl derivatives .
  • Purity Issues : Validate compound integrity via HPLC (≥98% purity) and elemental analysis.
  • Biological Models : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to assess receptor selectivity .

Q. Resolution Workflow :

Replicate experiments with independent synthesis batches.

Perform meta-analysis of published data to identify outlier studies .

What methodologies are recommended for studying the metabolic stability of this compound?

Advanced Research Question

  • In Vitro Hepatic Models : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Key parameters:

    ParameterValue
    Half-life (t1/2)>60 min (stable)
    Intrinsic Clearance<10 mL/min/kg
  • CYP Enzyme Screening : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

How can computational tools predict the environmental fate of this compound in non-target ecosystems?

Advanced Research Question

  • QSPR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP ~2.5).
  • Ecotoxicity Screening : Use Daphnia magna assays to assess acute toxicity (LC50 >100 mg/L indicates low risk) .

What experimental designs are suitable for probing the compound’s mechanism of action in neurological pathways?

Advanced Research Question

  • In Silico Docking : Target serotonin receptors (e.g., 5-HT2C) using AutoDock Vina. Compare binding scores to known ligands .
  • Electrophysiology : Patch-clamp recordings in neuronal cultures to measure ion channel modulation .
  • Behavioral Assays : Test anxiolytic effects in zebrafish models via open-field tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.